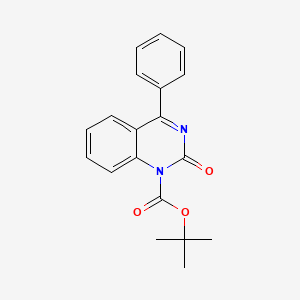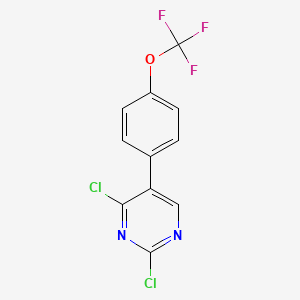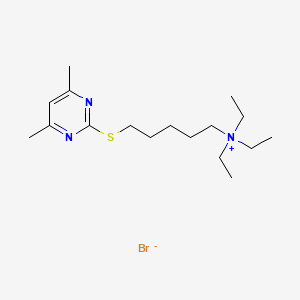
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide is a quaternary ammonium compound with a unique structure that combines a pyrimidine ring with a thioether linkage and a triethylammonium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with a suitable alkylating agent, such as 1-bromopentane, under basic conditions. The resulting intermediate is then reacted with triethylamine to form the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide involves its interaction with specific molecular targets. The triethylammonium group can interact with negatively charged sites on proteins or enzymes, potentially inhibiting their activity. The thioether linkage and pyrimidine ring may also play a role in binding to specific receptors or enzymes, affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)trimethylammonium bromide: Similar structure but with a trimethylammonium group instead of triethylammonium.
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide: Contains a pyridinium group instead of triethylammonium.
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)tetraethylammonium bromide: Contains a tetraethylammonium group.
Uniqueness
(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)triethylammonium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triethylammonium group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
90094-33-0 |
|---|---|
分子式 |
C17H32BrN3S |
分子量 |
390.4 g/mol |
IUPAC名 |
5-(4,6-dimethylpyrimidin-2-yl)sulfanylpentyl-triethylazanium;bromide |
InChI |
InChI=1S/C17H32N3S.BrH/c1-6-20(7-2,8-3)12-10-9-11-13-21-17-18-15(4)14-16(5)19-17;/h14H,6-13H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
VMEBDOSROCWIBH-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC)CCCCCSC1=NC(=CC(=N1)C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


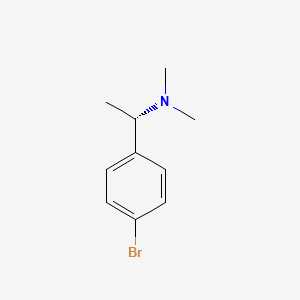
![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
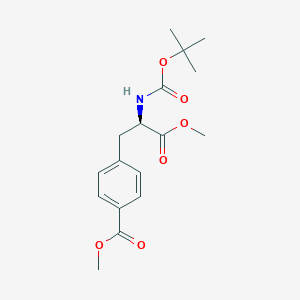
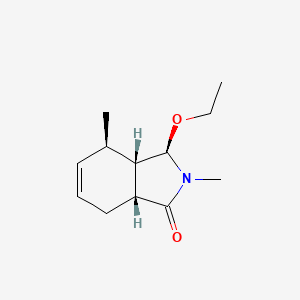
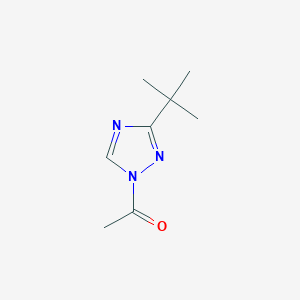
![2H-imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13094397.png)

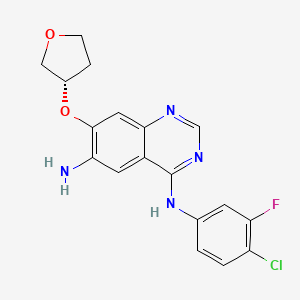
![4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine](/img/structure/B13094404.png)
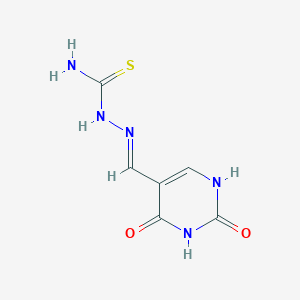
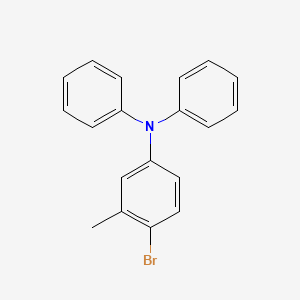
![(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13094425.png)
